(+)-Mecambroline

CAS No.: 3466-56-6

Cat. No.: VC1700579

Molecular Formula: C18H17NO3

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3466-56-6 |

|---|---|

| Molecular Formula | C18H17NO3 |

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | (12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |

| Standard InChI | InChI=1S/C18H17NO3/c1-19-5-4-11-7-15-18(22-9-21-15)17-13-8-12(20)3-2-10(13)6-14(19)16(11)17/h2-3,7-8,14,20H,4-6,9H2,1H3/t14-/m0/s1 |

| Standard InChI Key | DYAAXURJUVSJEZ-AWEZNQCLSA-N |

| Isomeric SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C=C(C=C5)O)OCO3 |

| SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)O)OCO3 |

| Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)O)OCO3 |

Introduction

Chemical Structure and Properties

Basic Chemical Information

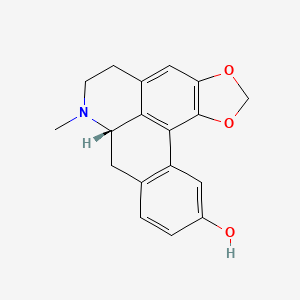

(+)-Mecambroline features a tetracyclic framework with specific functional groups that define its chemical behavior and biological activity. The table below summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 3466-56-6 |

| Molecular Formula | C18H17NO3 |

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | (12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-17-ol |

| SMILES | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C=C(C=C5)O)OCO3 |

| InChI | InChI=1S/C18H17NO3/c1-19-5-4-11-7-15-18(22-9-21-15)17-13-8-12(20)3-2-10(13)6-14(19)16(11)17/h2-3,7-8,14,20H,4-6,9H2,1H3/t14-/m0/s1 |

| Synonyms | (+)-Isofugapavine, [7aS,(+)]-6,7,7a,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline-11-ol |

Structural Characteristics

(+)-Mecambroline features several distinctive structural elements:

-

A tetracyclic aporphine skeleton with an S-configuration at the C-6a position (corresponding to C-14 in some numbering systems)

-

A methylenedioxy group (OCO) forming a five-membered ring

-

A phenolic hydroxyl group (-OH) at position 11 (or position 17 in some numbering systems)

-

A tertiary nitrogen atom with a methyl substituent

These structural features, particularly the methylenedioxy group and the phenolic hydroxyl, play crucial roles in its biological activity and chemical reactivity .

Biosynthesis and Natural Occurrence

(+)-Mecambroline belongs to the benzylisoquinoline alkaloid (BIA) family, which derives from the amino acid tyrosine. The biosynthetic pathway involves several enzymatic steps, beginning with tyrosine and proceeding through reticuline and various intermediates .

Research into the transcriptome of Stephania yunnanensis, a related alkaloid-producing plant, has provided valuable insights into the biosynthetic pathways of BIAs including aporphines like mecambroline. These plants employ specialized enzyme systems for the complex transformations required to produce these secondary metabolites .

Natural sources of (+)-mecambroline include:

-

Meconopsis cambrica (Welsh poppy) - from which it derives part of its name

-

Stephania venosa - a plant used in traditional medicine in parts of Asia

The concentration of (+)-mecambroline varies depending on the plant part, geographic location, and environmental conditions, similar to other alkaloids in medicinal plants .

Chemical Synthesis and Transformations

Synthetic Pathways

One of the established synthetic routes to (+)-mecambroline involves the selective O-demethylation of (+)-laureline. This transformation can be achieved using trimethylsilyl iodide in boiling o-dichlorobenzene in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane), as described in the literature .

Another synthetic pathway involves acid-catalyzed rearrangement of mecambrine (40), which yields the naturally occurring aporphine (+)-mecambroline (41). This structural relationship has been confirmed through further chemical transformations .

Chemical Derivatives and Transformations

(+)-Mecambroline serves as an important intermediate in several chemical transformations:

-

Methylation with diazomethane: Converts (+)-mecambroline to the known aporphine (+)-laureline (42)

-

Deoxygenation: (+)-Mecambroline can undergo deoxygenation to yield (+)-roemerine, demonstrating its utility as a synthetic precursor

-

N-methylation and oxidation: Related compounds in this series can undergo N-methylation followed by oxidation to yield derivatives with modified properties

The table below summarizes key chemical transformations of (+)-mecambroline:

Pharmacological Properties

Absorption and Bioavailability

(+)-Mecambroline demonstrates favorable pharmacokinetic properties that make it potentially interesting for drug development:

| Property | Value | Probability |

|---|---|---|

| Human Intestinal Absorption | 98.13% | High |

| Oral Bioavailability | 71.43% | Moderate |

| Blood-Brain Barrier Penetration | 85.00% | High |

These properties suggest that (+)-mecambroline can be efficiently absorbed from the gastrointestinal tract, has moderate bioavailability when administered orally, and can cross the blood-brain barrier to exert effects on the central nervous system.

Enzyme Interactions

(+)-Mecambroline interacts with several enzymatic systems in the body:

| Enzyme/Transporter | Interaction Type | Probability |

|---|---|---|

| OATP1B1 | Inhibition | 88.65% |

| OATP1B3 | Inhibition | 95.38% |

| CYP2D6 | Substrate | Predicted |

| CYP3A4 | Substrate | Predicted |

The high probability of inhibition of organic anion-transporting polypeptides (OATPs) suggests that (+)-mecambroline may affect the transport of other drugs and endogenous compounds. Its metabolism likely involves cytochrome P450 enzymes CYP2D6 and CYP3A4.

Toxicity Profile

The predicted toxicity profile of (+)-mecambroline includes:

| Toxicity Type | Probability | Risk Level |

|---|---|---|

| Mitochondrial Toxicity | 91.25% | High |

| Reproductive Toxicity | 88.89% | High |

| Carcinogenicity | 2.00% (98.00% non-carcinogenic) | Low |

| Skin Irritation/Corrosion | Low | Low |

| Eye Irritation | Moderate | Moderate |

Analytical Methods for Detection and Quantification

Modern analytical techniques employed for the detection and quantification of (+)-mecambroline include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for identification and quantification in plant extracts and synthetic mixtures .

-

High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification, particularly for non-volatile alkaloids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is crucial for confirming the configuration of stereogenic centers.

-

X-ray Crystallography: Offers definitive structural confirmation when suitable crystals can be obtained.

These analytical methods have been essential in elucidating the structure of (+)-mecambroline and related compounds, as well as tracking their presence in natural sources and synthetic reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume